Cas no 929907-70-0 (3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one)

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL16645310
- 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
- Z1726149025
- 3-(4-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazole-5-one
- EN300-3197117
- 929907-70-0
-
- MDL: MFCD25969158
- Inchi: 1S/C8H5IN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
- InChI Key: POHGKCZDTVZWCC-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1=NOC(N1)=O
Computed Properties
- Exact Mass: 287.93957g/mol
- Monoisotopic Mass: 287.93957g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.7Ų
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3197117-0.5g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95.0% | 0.5g |
$679.0 | 2025-03-19 | |
Enamine | EN300-3197117-0.1g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95.0% | 0.1g |
$301.0 | 2025-03-19 | |
Enamine | EN300-3197117-10.0g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
Enamine | EN300-28332978-0.1g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 0.1g |
$301.0 | 2023-09-05 | |
Aaron | AR0281TY-100mg |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 100mg |
$439.00 | 2025-02-15 | |
Aaron | AR0281TY-500mg |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 500mg |
$959.00 | 2025-02-15 | |
Enamine | EN300-28332978-0.5g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 0.5g |
$679.0 | 2023-09-05 | |
Enamine | EN300-28332978-5g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 5g |
$2525.0 | 2023-09-05 | |
1PlusChem | 1P0281LM-10g |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 10g |
$4692.00 | 2024-04-20 | |
1PlusChem | 1P0281LM-100mg |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |
929907-70-0 | 95% | 100mg |
$434.00 | 2024-04-20 |
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Related Literature
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Professional Introduction to Compound with CAS No. 929907-70-0 and Product Name: 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
The compound with the CAS number 929907-70-0 and the product name 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of an iodine substituent at the para position of the phenyl ring and the oxadiazole core suggests potential utility in various chemical and biological applications.
3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one belongs to a class of molecules that have been extensively studied for their pharmacological properties. The oxadiazole scaffold is particularly noteworthy, as it is known for its stability and versatility in medicinal chemistry. This compound’s structure allows for multiple sites of interaction with biological targets, making it a valuable candidate for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The oxadiazole ring system is one of the most explored scaffolds in this regard, owing to its ability to modulate various biological pathways. The introduction of an iodine atom at the 4-position of the phenyl ring in 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one enhances its reactivity and opens up possibilities for further functionalization.
One of the most compelling aspects of this compound is its potential as a precursor in synthesizing more complex molecules. The iodine substituent facilitates cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely used in constructing biaryl structures. These reactions are particularly useful in generating libraries of compounds for high-throughput screening in drug discovery.
Recent studies have highlighted the importance of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one in developing novel therapeutic agents. For instance, researchers have demonstrated its efficacy in inhibiting certain enzymes that are implicated in inflammatory diseases. The oxadiazole core interacts with these enzymes in a manner that disrupts their function without causing significant off-target effects. This specificity makes it an attractive candidate for further development into a drug candidate.
The compound’s structural features also make it suitable for use as an intermediate in the synthesis of more complex pharmacophores. By leveraging the reactivity of the iodine atom and the stability of the oxadiazole ring, chemists can design molecules that target specific disease pathways more effectively. This approach has been particularly successful in oncology research, where 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has shown promise as a building block for novel anticancer agents.
In addition to its pharmaceutical applications, this compound has potential uses in materials science. The unique electronic properties of the oxadiazole ring system make it suitable for incorporation into organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are exploring how modifications to this structure can enhance device performance and efficiency.
The synthesis of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a halogenated phenyl derivative followed by cyclization to form the oxadiazole core. The introduction of the iodine substituent is achieved through selective halogenation or metal-catalyzed coupling reactions.
One notable aspect of this synthesis is the need for precise control over reaction conditions to ensure high yield and purity. Impurities can significantly affect biological activity, making rigorous purification protocols essential. Advances in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have greatly facilitated this process.
The biological evaluation of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has revealed several interesting properties beyond its inhibitory activity. Studies indicate that it exhibits moderate solubility in common organic solvents but poor solubility in water. This property may influence its formulation as a drug candidate but also opens up possibilities for solubility enhancement strategies such as prodrug development.
Future research on this compound will likely focus on optimizing its pharmacokinetic properties while maintaining or enhancing its biological activity. Strategies such as molecular modeling and computational chemistry can help predict how structural modifications will affect activity and selectivity. These tools are increasingly integral to modern drug discovery efforts.
The growing interest in heterocyclic compounds like 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one underscores their importance as chemical tools for understanding biological processes and developing new treatments. As synthetic methods continue to evolve and our understanding of biology deepens,the potential applications for this class of molecules will undoubtedly expand.
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